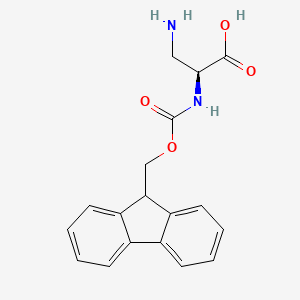

Fmoc-Dap-OH

Description

Significance of Non-Canonical Amino Acids in Advanced Peptide Research

For decades, the 20 proteinogenic amino acids were the primary components in peptide research and drug development. However, the exploration of non-canonical amino acids (ncAAs) has opened new frontiers, allowing for the creation of peptides with enhanced therapeutic properties. nih.gov These unique building blocks, not encoded in the standard genetic code, can be found in nature or synthesized chemically. mdpi.comnih.gov Their incorporation into peptide sequences can lead to improved stability against enzymatic degradation, a common challenge with natural peptides. researchgate.net

The introduction of ncAAs can also confer unique structural constraints, leading to more defined secondary structures and improved receptor-binding affinity and specificity. acs.org This is particularly relevant in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with superior pharmacological profiles. nih.gov The diversification of peptide structures through ncAAs is a key strategy in overcoming the limitations of traditional peptide-based therapeutics, such as poor bioavailability and rapid clearance. nih.gov

The Role of Diaminopropionic Acid (Dap) as a Trifunctional Building Block in Peptide Design

Diaminopropionic acid (Dap) is a non-canonical amino acid that contains a primary amine on its side chain, in addition to the α-amino group. This makes it a trifunctional amino acid, possessing three reactive sites: the α-amino group, the carboxyl group, and the side-chain amino group. nih.gov This trifunctional nature makes Dap a highly valuable building block in peptide synthesis, enabling the construction of complex peptide architectures. sigmaaldrich.comnih.gov

The side-chain amine of Dap provides a point for modification, allowing for the introduction of various functionalities. This can be used to create branched peptides, where a second peptide chain is grown from the Dap side chain, or to attach reporter molecules such as fluorescent dyes or biotin. sigmaaldrich.com Furthermore, the introduction of Dap can be used to synthesize cyclic peptides, where the side chain is used to form a lactam bridge with another part of the peptide, enhancing conformational stability and biological activity. peptide.com The ability to selectively modify the side chain of Dap while the peptide is still attached to the solid support is a powerful tool for creating diverse peptide libraries for drug discovery and other applications. nih.gov

Historical Context of Protected Amino Acid Building Blocks within Solid-Phase Peptide Synthesis (SPPS) Methodologies

The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 revolutionized the field of peptide chemistry. peptide.com This technique, for which he was awarded the Nobel Prize, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govpeptide.com A critical aspect of SPPS is the use of protecting groups to prevent unwanted side reactions. altabioscience.com The α-amino group of the incoming amino acid must be temporarily protected to ensure that it only reacts at the C-terminus of the growing peptide chain. nih.gov Additionally, any reactive side chains of trifunctional amino acids must also be protected. nih.govbeilstein-journals.org

Initially, the Boc (tert-butyloxycarbonyl) protecting group was widely used for the α-amino group, in combination with benzyl-based side-chain protecting groups. peptide.combeilstein-journals.org This strategy, however, required the use of harsh acidic conditions, such as hydrofluoric acid (HF), for the final cleavage of the peptide from the resin. altabioscience.comnih.gov In 1970, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group was introduced by Carpino and Han. peptide.com The Fmoc group is stable to acid but can be removed under mild basic conditions, typically with piperidine (B6355638). altabioscience.com This offered a significant advantage, as the side-chain protecting groups and the linkage to the resin could be acid-labile, allowing for milder cleavage conditions with trifluoroacetic acid (TFA). altabioscience.combeilstein-journals.org This "orthogonal" protection strategy, where the α-amino and side-chain protecting groups are removed by different chemical mechanisms, became the foundation of modern Fmoc-based SPPS. altabioscience.combeilstein-journals.org The development of a wide array of orthogonally protected amino acid building blocks, including various Fmoc-Dap-OH derivatives, has been instrumental in advancing the synthesis of complex and modified peptides. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSLKWZYHRLRRL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Fmoc Dap Oh

Classical and Contemporary Approaches for Fmoc-Dap-OH Preparation

The synthesis of this compound can be achieved through various routes, often starting from readily available precursors. These methods involve careful protection and deprotection steps to yield the desired orthogonally protected amino acid.

Stepwise Protection Protocols for Diaminopropionic Acid

A direct approach to this compound involves the sequential protection of the two amino groups of 2,3-diaminopropionic acid. The α-amino group is typically protected first with the Fmoc group. This selective protection is a critical step to ensure that the correct amine is available for peptide bond formation during synthesis.

The general procedure involves reacting diaminopropionic acid with an Fmoc-activating agent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-O-succinimide (Fmoc-OSu), under basic conditions. The reaction conditions, including the choice of base (e.g., sodium carbonate, N-methylmorpholine) and solvent (e.g., dimethylformamide, dichloromethane), are optimized to favor the formation of the α-protected product and minimize side reactions.

| Reagent/Condition | Purpose | Typical Specification |

| Fmoc-Cl | Fmocating agent | 1.2–1.5 equivalents |

| Base (e.g., Na₂CO₃) | Activates the amino group | 2:1 molar ratio to Fmoc-Cl |

| Solvent (e.g., DMF) | Dissolves reactants | Anhydrous |

| Temperature | Minimize side reactions | 0–4°C |

| Reaction Time | Ensure completion | 2–4 hours |

This interactive table summarizes typical conditions for the α-Fmoc protection of diaminopropionic acid.

Synthetic Routes from Chiral Precursors

To ensure enantiomeric purity, this compound is often synthesized from chiral starting materials like L-asparagine or L-serine.

One common method utilizes the Hofmann rearrangement of Nα-Fmoc-L-asparagine. cam.ac.uk In this reaction, the amide side chain of asparagine is converted into a primary amine, yielding Fmoc-L-Dap-OH. This transformation is typically achieved using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) in the presence of pyridine. cam.ac.uk This route is advantageous as it starts from a standard, commercially available protected amino acid. cam.ac.uk

Alternatively, L-serine can serve as a chiral precursor. mdpi.comnih.gov A synthetic strategy involves converting Nα-Fmoc-O-tert-butyl-D-serine into an aldehyde derivative. mdpi.comresearchgate.net This aldehyde can then undergo reductive amination to introduce the β-amino group, followed by oxidation of the alcohol to a carboxylic acid to form the Dap backbone. mdpi.comnih.gov This multi-step process preserves the chirality of the starting material throughout the synthesis. nih.govresearchgate.net A key advantage of this route is the ability to introduce various protecting groups on the β-amino group during the reductive amination step. mdpi.com

| Precursor | Key Transformation | Advantage |

| Nα-Fmoc-L-asparagine | Hofmann Rearrangement | Starts from a standard protected amino acid; shorter route. cam.ac.uk |

| Nα-Fmoc-L-serine derivative | Reductive Amination & Oxidation | Preserves chirality; allows for versatile β-amino group protection. mdpi.comnih.gov |

This interactive table compares synthetic routes to this compound from chiral precursors.

Efficient Synthesis of Azido-Functionalized Fmoc-Dap Derivatives

The introduction of an azido (B1232118) group at the β-position of Dap creates a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). peptide.comchemimpex.com An efficient method for synthesizing Fmoc-L-Dap(N₃)-OH involves a diazo-transfer reaction on the corresponding amine precursor, Fmoc-L-Dap-OH. cam.ac.uk

To avoid potentially hazardous reagents, safer diazo-transfer agents like imidazole-1-sulfonyl azide (B81097) hydrochloride are employed. cam.ac.uk The reaction is often carried out in a biphasic solvent system (e.g., H₂O, MeOH, and CH₂Cl₂) with a copper sulfate (B86663) catalyst at a controlled pH. cam.ac.uk This method is scalable and can produce the desired azido amino acid in high purity without the need for column chromatography. cam.ac.ukresearchgate.net The synthesis starts from readily available Fmoc-L-asparagine, which is first converted to Fmoc-L-Dap-OH via a Hofmann rearrangement, and then subjected to the diazo-transfer reaction. cam.ac.uk

Orthogonal Protecting Group Strategies for the Beta-Amino Functionality

For the synthesis of complex peptides, where site-specific modification of the Dap side chain is required, the β-amino group must be protected by a group that can be removed without affecting the α-Fmoc group or other side-chain protections. This is known as an orthogonal protection strategy.

Adpoc (Adamantyloxycarbonyl or Allyloxycarbonyl) Protection in this compound Synthesis

The term "Adpoc" can be ambiguous, sometimes referring to the acid-labile 1-(1-adamantyl)-1-methylethoxycarbonyl group and other times to the palladium-labile allyloxycarbonyl (Alloc) group.

The allyloxycarbonyl (Alloc) group is a widely used orthogonal protecting group in peptide synthesis. iris-biotech.de It is stable to the basic conditions used for Fmoc removal and the acidic conditions used for Boc and t-butyl group removal. The Alloc group is selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. iris-biotech.de Fmoc-Dap(Alloc)-OH is fully compatible with both Fmoc/tBu and Boc/Bzl peptide synthesis strategies, making it a versatile building block for creating peptides that require side-chain modifications. iris-biotech.deiris-biotech.de

The 1-(1-adamantyl)-1-methylethoxycarbonyl (Adpoc) group is an acid-labile group that offers rapid cleavage under mild acidic conditions, such as 3% trifluoroacetic acid (TFA) in dichloromethane (B109758). This lability allows for its removal while keeping other more acid-sensitive groups, like Boc, intact. The combination of the base-labile Fmoc group and the highly acid-labile Adpoc group in Fmoc-Dap(Adpoc)-OH provides an effective orthogonal pair for specialized synthetic applications.

Boc (tert-Butyloxycarbonyl) Protection in this compound Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the β-amino functionality of Dap in Fmoc-based SPPS. medchemexpress.com The resulting derivative, Fmoc-Dap(Boc)-OH, is a cornerstone for introducing Dap into peptides. bioscience.co.ukpeptide.com

The Boc group is stable to the piperidine (B6355638) solutions used to remove the α-Fmoc group, ensuring the side chain remains protected during peptide chain elongation. It is, however, readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis along with other acid-labile side-chain protecting groups (e.g., t-butyl, trityl). cymitquimica.com This compatibility makes Fmoc-Dap(Boc)-OH a standard reagent for synthesizing peptides containing Dap, including cyclic peptides and analogues of lysine (B10760008). peptide.com

| Protecting Group | Chemical Name | Cleavage Condition | Orthogonality with Fmoc |

| Alloc | Allyloxycarbonyl | Palladium(0) catalyst | Yes iris-biotech.de |

| Adpoc | 1-(1-adamantyl)-1-methylethoxycarbonyl | Mild TFA (e.g., 3%) | Yes |

| Boc | tert-Butyloxycarbonyl | Stronger TFA | Yes |

This interactive table outlines common orthogonal protecting groups for the β-amino function of this compound.

Alloc (Allyloxycarbonyl) Protection in this compound Synthesis

The allyloxycarbonyl (Alloc) group is a valuable tool for the protection of the β-amino group of this compound, offering an orthogonal deprotection strategy to the standard Fmoc/tBu and Boc/Bzl approaches. iris-biotech.de The Alloc group is stable under the basic conditions used to remove the Fmoc group (e.g., piperidine) and the acidic conditions used for cleavage from many solid-phase resins. iris-biotech.debiosynth.com

Synthesis and Deprotection: The synthesis of Fmoc-Dap(Alloc)-OH generally involves the reaction of this compound with allyl chloroformate in the presence of a base. The key advantage of the Alloc group lies in its unique deprotection mechanism. It is selectively removed by palladium(0) catalysis in the presence of a scavenger, such as phenylsilane (B129415) (PhSiH₃) or tributyltin hydride. iris-biotech.defrontiersin.org This mild and specific cleavage allows for the unmasking of the β-amino group at any desired stage of the synthesis, enabling site-specific modifications.

Applications: Fmoc-Dap(Alloc)-OH is frequently used in the synthesis of complex peptides where orthogonal deprotection is necessary. iris-biotech.debapeks.com For instance, it has been employed in the synthesis of the antibiotic malacidin A, where the Alloc group was removed to allow for subsequent modifications. frontiersin.org Its compatibility with both Fmoc and Boc chemistries makes it a versatile building block for constructing branched peptides, cyclic peptides, and for the introduction of labels or other functionalities on the side chain of the Dap residue. iris-biotech.depeptide.com

| Property | Description |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid |

| Synonyms | Fmoc-Dap(Aloc)-OH, Fmoc-Dpr(Aloc)-OH |

| CAS Number | 188970-92-5 iris-biotech.de |

| Molecular Formula | C₂₂H₂₂N₂O₆ iris-biotech.de |

| Molecular Weight | 410.43 g/mol iris-biotech.de |

| Deprotection Reagent | Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) frontiersin.org |

| Orthogonality | Compatible with Fmoc, Boc, and tBu protecting groups iris-biotech.de |

Z (Benzyloxycarbonyl) Protection in this compound Synthesis

The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group that also finds application in the synthesis of this compound derivatives. peptide.com The Z group is stable to the basic conditions of Fmoc removal and the mild acidic conditions used with highly acid-labile resins.

Synthesis and Deprotection: Fmoc-Dap(Z)-OH is synthesized by protecting the β-amino group of diaminopropionic acid with a Z group, followed by the introduction of the Fmoc group at the α-amino position. The Z group is typically removed by hydrogenolysis (catalytic hydrogenation) or under strong acidic conditions, such as HBr in acetic acid, which are generally harsher than those used for Boc or Trt group removal. peptide.com

Applications: The use of Fmoc-Dap(Z)-OH is common in both solution-phase and solid-phase peptide synthesis. peptide.com Its stability allows for the assembly of peptide chains, and the subsequent removal of the Z group provides a handle for further derivatization. While less common in standard Fmoc-based SPPS due to the harsh deprotection conditions, it remains a useful option for specific synthetic strategies where its particular stability profile is advantageous. peptide.com

| Property | Description |

| Chemical Name | N-α-Fmoc-N-β-Z-L-2,3-diaminopropionic acid |

| CAS Number | 204316-36-9 |

| Molecular Formula | C₂₆H₂₄N₂O₆ sigmaaldrich.com |

| Molecular Weight | 460.48 g/mol sigmaaldrich.com |

| Deprotection Conditions | Hydrogenolysis, HBr/AcOH peptide.com |

| Compatibility | Compatible with Fmoc-based SPPS |

Trt (Trityl) Protection in this compound Synthesis

The trityl (Trt) group is a highly acid-labile protecting group used for the side chains of various amino acids, including Dap. peptide.com Its bulkiness and ease of removal under very mild acidic conditions make it a valuable tool in Fmoc chemistry.

Synthesis and Deprotection: The synthesis of Fmoc-Dap(Trt)-OH involves the protection of the β-amino group with the Trt group. Deprotection is achieved with very dilute trifluoroacetic acid (TFA), often as low as 1% in dichloromethane (DCM), which preserves other acid-labile groups like Boc and the peptide's linkage to many resins. peptide.comsigmaaldrich.com

Applications: Fmoc-Dap(Trt)-OH is particularly useful in strategies that require the selective deprotection of the side chain on the resin to create protected peptide fragments or to introduce modifications. peptide.com Its high acid lability allows for its removal without cleaving the peptide from acid-sensitive resins like 2-chlorotrityl chloride resin. peptide.com This enables the synthesis of complex peptide architectures and the on-resin modification of the Dap side chain.

| Property | Description |

| Chemical Name | N-α-Fmoc-N-β-Trt-L-2,3-diaminopropionic acid |

| Deprotection Conditions | Highly acid-labile (e.g., 1% TFA in DCM) peptide.comsigmaaldrich.com |

| Key Advantage | Allows for selective deprotection on acid-sensitive resins peptide.com |

| Common Use | Synthesis of protected peptide fragments peptide.com |

Ac (Acetyl) Protection in this compound Synthesis

The acetyl (Ac) group is a simple and stable protecting group that can be used for the β-amino group of Dap.

Synthesis and Deprotection: Fmoc-Dap(Ac)-OH is synthesized by acetylation of the side-chain amino group. creative-peptides.com The acetyl group is very stable and is generally not removed during standard peptide synthesis and cleavage procedures.

Applications: The use of Fmoc-Dap(Ac)-OH is indicated when a permanently protected β-amino group is desired, effectively neutralizing its charge and preventing further reactions. This can be useful for mimicking certain post-translational modifications or for structural studies where the basicity of the side chain needs to be eliminated.

| Property | Description |

| Chemical Name | N-α-Fmoc-N-β-acetyl-L-2,3-diaminopropionic acid |

| CAS Number | 181952-29-4 creative-peptides.com |

| Key Feature | Provides a stable, non-removable protection of the β-amino group |

| Application | Neutralizing side-chain charge, structural studies |

Mtt (4-Methyltrityl) Protection in this compound Synthesis

The 4-methyltrityl (Mtt) group is another acid-labile protecting group, similar to Trt but with slightly different lability. peptide.com

Synthesis and Deprotection: Fmoc-Dap(Mtt)-OH allows for selective deprotection of the β-amino group under mildly acidic conditions, typically 1% TFA in DCM, which allows for orthogonal protection in the presence of tBu-based protecting groups. sigmaaldrich.comsigmaaldrich.com However, research has shown that Fmoc-Dab(Mtt)-OH, a related compound, can undergo rapid lactamization during coupling, leading to poor efficiency in SPPS. rsc.org This suggests that similar caution may be warranted when using Fmoc-Dap(Mtt)-OH.

Applications: The Mtt group is used for the side-chain protection of Dap to enable site-specific modifications. sigmaaldrich.comsigmaaldrich.com It is particularly useful for the on-resin synthesis of branched or cyclic peptides. The choice between Mtt and other trityl-based groups like Mmt (4-methoxytrityl) often depends on the specific acid lability required for a particular synthetic strategy. sigmaaldrich.com

| Property | Description |

| Chemical Name | N-α-Fmoc-N-β-(4-Methyltrityl)-L-2,3-diaminopropionic acid |

| Deprotection Conditions | 1% TFA in DCM sigmaaldrich.comsigmaaldrich.com |

| Potential Issue | Possible lactamization during coupling, leading to poor yield rsc.org |

| Primary Use | On-resin side-chain modification for branched or cyclic peptides sigmaaldrich.com |

Advanced Derivatization for Site-Specific Functionalization in Research

The ability to selectively deprotect the side chain of a Dap residue incorporated into a peptide opens up a vast array of possibilities for site-specific functionalization. This is particularly valuable for introducing probes, labels, or other moieties that can be used to study peptide structure, function, and localization.

Strategies for Fluorescent Label Incorporation into this compound

Fluorescent labeling is a powerful technique for visualizing and tracking peptides in biological systems. bachem.com The β-amino group of Dap provides an ideal handle for the attachment of fluorophores.

Methodology: A common strategy involves synthesizing a peptide using an orthogonally protected Fmoc-Dap derivative, such as Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Mtt)-OH. frontiersin.orgpeptide.com After the peptide chain is assembled, the protecting group on the Dap side chain is selectively removed while the peptide remains attached to the solid support. The now-free β-amino group can then be reacted with an activated fluorophore, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of the dye. bachem.com

Alternatively, a pre-functionalized this compound building block, already carrying the fluorescent label, can be synthesized and incorporated directly during SPPS. researchgate.netacs.org For example, Fmoc-L-Dap(NBD)-OH and Fmoc-L-Dap(NBTD)-OH are noncanonical fluorescent amino acids that can be directly used in peptide synthesis. acs.org

Research Findings: Recent studies have highlighted the importance of optimizing coupling conditions for fluorescent dyes. For instance, in the labeling of ATCUN peptides with dyes like 6-carboxyfluorescein (B556484) (FAM) and Rhodamine B, it was found that conventional coupling agents like HBTU and HATU gave poor yields for FAM labeling. nih.govacs.org This demonstrates that the choice of coupling reagent can be critical for the successful incorporation of fluorescent labels. The use of Boc-Dap(Fmoc)-OH has also been described, where the Fmoc group is selectively removed from the side chain to allow for labeling, leaving the α-amino group protected with the Boc group. nih.govacs.org This approach is useful when the N-terminus of the peptide needs to remain protected or be modified differently.

Alkylation and Methylation Techniques for Side-Chain Modification

The modification of the β-amino group of N-α-Fmoc-2,3-diaminopropionic acid (this compound) through alkylation and methylation is a critical strategy for synthesizing peptidomimetics and complex peptide structures. These modifications can influence the peptide's conformation, receptor affinity, and metabolic stability. Various synthetic methodologies have been developed to achieve selective Nβ-alkylation and methylation, often requiring orthogonal protection strategies to differentiate the α- and β-amino groups.

Alkylation of the this compound Side-Chain

Side-chain alkylation of this compound is predominantly achieved through two main strategies: reductive amination and alkylation of a pre-functionalized derivative.

Reductive Amination

Reductive amination is a versatile and widely used method for introducing a variety of alkyl groups onto the side-chain of Dap. researchgate.net This one-pot reaction involves the condensation of the primary β-amino group with an aldehyde or ketone to form a Schiff base intermediate, which is then reduced in situ by a mild reducing agent to yield the secondary amine.

Protocols for the reductive amination of the Dap side-chain are compatible with Fmoc protection. researchgate.netresearchgate.net The process typically involves reacting this compound with an excess of an aldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. researchgate.net For instance, aldehydes can be synthesized from corresponding Fmoc-L-2-amino fatty acids and then used in reductive amination with a protected diaminobutanoic acid to create alkyl-branched triamino acids. researchgate.net This direct approach allows for the introduction of a wide array of substituents, depending on the choice of the carbonyl compound.

Alkylation via Side-Chain Activation

An alternative strategy involves the use of an activating group on the β-nitrogen, which facilitates nucleophilic substitution with alkyl halides. The o-nitrobenzenesulfonyl (Ns) group is a common choice for this purpose. The Fmoc-Dap(Ns)-OH derivative serves as a key building block where the Ns group enhances the acidity of the N-H bond, enabling alkylation under milder conditions. iris-biotech.deiris-biotech.de

A developed methodology employs 4 Å molecular sieves as a mild base to promote the N-alkylation of o-Ns-protected Fmoc-amino acids, including Fmoc-Dap(Ns)-OH, with various alkyl halides. cnr.itnih.gov This method offers a simple and efficient route to mono-N-alkylated products. nih.gov The Ns group can be subsequently removed under specific conditions to reveal the alkylated side-chain.

Table 1: Representative Alkylation Strategies for this compound Side-Chain

| Starting Material | Alkylating Agent | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| This compound | Aldehydes/Ketones | Reductive amination (e.g., NaBH₃CN) | Nβ-alkyl-Fmoc-Dap-OH | researchgate.net |

| Fmoc-Dap(Ns)-OH | Alkyl Halide | 4 Å Molecular Sieves | Nβ-alkyl-Fmoc-Dap(Ns)-OH | cnr.itnih.gov |

Methylation of the this compound Side-Chain

The introduction of methyl groups to the side-chain amine of this compound is a significant modification in peptide drug development. rsc.org Specific methodologies have been established for both mono- and bis-methylation, primarily through a cyclization-reductive opening pathway.

A facile method has been developed for the synthesis of side-chain mono- and bis-methylated this compound. rsc.orgrsc.org This approach involves the reaction of a Boc-protected Dap derivative with formaldehyde. The reaction leads to the formation of a cyclic aminal ring structure. rsc.org Subsequent reductive amination using a reagent like sodium cyanoborohydride (NaCNBH₃) yields the N(γ) methylated product quantitatively. rsc.org This intermediate can then be treated with a combination of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) to induce reductive ring-opening, yielding the desired bis-methylated product. rsc.org This strategy has been shown to be effective for Fmoc-Dap(Boc)-OH analogues. rsc.org

Table 2: Research Findings on Side-Chain Methylation of Fmoc-Dap Analogues

| Precursor | Reaction Steps | Key Reagents | Product | Yield | Reference(s) |

|---|

Application in Solid Phase Peptide Synthesis Spps Methodologies

Strategic Integration of Fmoc-Dap-OH into Peptide Chains

The incorporation of this compound into a growing peptide chain follows the standard procedures of SPPS. The carboxyl group of this compound is activated by a coupling reagent and then reacted with the free N-terminus of the peptide-resin. The key to its utility lies in the diaminopropionic acid (Dap) core, which possesses a β-amino group in its side chain. This side-chain amine provides a point for further chemical modification, enabling the synthesis of peptides with functionalities beyond the standard 20 proteinogenic amino acids.

The strategic placement of a Dap residue allows for:

Peptide Branching: A second peptide chain can be initiated from the side-chain amine of the Dap residue.

Cyclization: The side-chain amine can be used to form a cyclic structure with a carboxyl group elsewhere in the peptide.

Conjugation: Molecules such as fluorescent dyes, lipids, or sugars can be attached to the side-chain amine. peptide.com

To achieve these complex structures, the β-amino group of Dap must be temporarily protected with a group that can be removed without affecting other protecting groups on the peptide or cleaving the peptide from the resin. This is where the concept of orthogonal protection becomes critical.

Optimization of Coupling Efficiency for this compound in SPPS

The efficiency of the peptide bond formation, or coupling, is a critical factor in SPPS. Incomplete coupling reactions lead to the formation of deletion sequences, which are difficult to separate from the target peptide. The optimization of coupling efficiency for this compound involves careful selection of reagents and monitoring of the reaction progress.

A variety of coupling reagents are available for SPPS, each with its own mechanism of action and level of reactivity. For this compound, the choice of coupling reagent and its stoichiometry relative to the amino acid and the resin are crucial for achieving high coupling yields.

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP®) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance coupling efficiency and suppress side reactions. bachem.com

Research has shown that for sterically hindered couplings, which can be a factor with modified amino acids like this compound, more potent activating reagents are often necessary. For instance, a study comparing different coupling agents found that HATU in combination with HOAt achieved a 98% coupling efficiency, outperforming HBTU (85%) and DIC (78%). The stoichiometry of the reagents is also a key parameter. A 2- to 5-fold molar excess of the Fmoc-amino acid and coupling reagent over the resin's functional group capacity is typically employed to drive the reaction to completion. In some challenging cases, a double coupling, where the coupling step is repeated, may be necessary to ensure complete reaction.

| Coupling Reagent Combination | Reported Efficiency | Notes |

| HATU/HOAt | 98% | Highly efficient, particularly for sterically hindered couplings. |

| HBTU | 85% | A common and effective phosphonium salt-based reagent. |

| DIC | 78% | A carbodiimide-based reagent, often used with additives. |

| DIC/HOBt | Widely used | A standard combination for routine peptide synthesis. |

| DEPBT | >98% | Shown to reduce lactam byproduct formation. |

This table presents a summary of reported coupling efficiencies for various reagent combinations. Actual efficiencies can vary depending on the specific peptide sequence, resin, and reaction conditions.

To ensure that the coupling reaction has gone to completion, several monitoring techniques can be employed. These methods detect the presence of unreacted (free) amino groups on the solid support.

One common method is spectrophotometric monitoring of the Fmoc deprotection step. The Fmoc group is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The released dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be quantified to monitor the progress of the deprotection and, by extension, infer the success of the preceding coupling step. iris-biotech.deiris-biotech.de

More direct monitoring of coupling completion is achieved through qualitative colorimetric tests . The most widely used is the Kaiser test (ninhydrin test) . iris-biotech.deijrps.compeptide.com In this test, a small sample of the resin is treated with ninhydrin (B49086) reagent. The presence of free primary amines results in a characteristic dark blue color, indicating an incomplete coupling reaction. iris-biotech.depeptide.com A negative result (yellow or colorless beads) signifies that the coupling is complete. iris-biotech.de However, the Kaiser test is not reliable for N-terminal proline residues, which give a reddish-brown color, or for secondary amines. ijrps.compeptide.com

For situations where the Kaiser test is not suitable, or as a complementary method, the TNBS (2,4,6-trinitrobenzenesulfonic acid) test can be used. iris-biotech.de This test produces an orange color in the presence of free primary amines. iris-biotech.de For secondary amines, such as proline, the chloranil test or the isatin test can be employed, both of which yield a blue color with unprotected secondary amines. ijrps.compeptide.com

| Test | Target Amine | Positive Result | Negative Result |

| Kaiser Test | Primary Amines | Dark Blue iris-biotech.depeptide.com | Yellow/Colorless iris-biotech.de |

| TNBS Test | Primary Amines | Orange iris-biotech.de | Colorless iris-biotech.de |

| Chloranil Test | Secondary Amines | Blue ijrps.compeptide.com | Colorless |

| Isatin Test | Secondary Amines | Blue peptide.com | Colorless |

This interactive table summarizes common colorimetric tests used to monitor coupling completion in SPPS.

Selection and Stoichiometry of Peptide Coupling Reagents

Addressing Methodological Challenges and Side Reactions in SPPS

The unique structure of this compound can introduce specific challenges and side reactions during SPPS. Understanding and mitigating these issues are crucial for the successful synthesis of peptides containing this residue.

When a protecting group on the β-amino group of Dap needs to be removed on-resin to allow for branching or cyclization, incomplete deprotection can be a significant issue. The choice of the β-amino protecting group is critical and must be orthogonal to the Fmoc group on the α-amino group. For example, an Alloc (allyloxycarbonyl) group can be removed with a palladium catalyst, while a Boc (tert-butyloxycarbonyl) group is removed with acid.

Incomplete deprotection can be caused by factors such as insufficient reaction time, inadequate reagent access to the reaction site, or steric hindrance. Strategies to address this include:

Prolonging the deprotection time: Allowing the reaction to proceed for a longer duration can help ensure complete removal of the protecting group.

Increasing the reagent concentration or temperature: These adjustments can increase the reaction rate.

Using more effective deprotection reagents: For example, when removing an Fmoc group, using a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in place of or in addition to piperidine can be effective for difficult deprotections. peptide.com

Improving resin swelling: Ensuring the resin is adequately swollen in an appropriate solvent can improve reagent accessibility to the peptide chain.

The presence of the β-amino group in Dap can lead to intramolecular side reactions, primarily lactamization and diketopiperazine formation.

Lactamization can occur when the β-amino group attacks the activated α-carboxyl group of the same Dap residue, forming a cyclic lactam byproduct. This side reaction is particularly a concern with certain coupling reagents. To mitigate lactamization, one can:

Select appropriate coupling reagents: Reagents like DEPBT have been shown to reduce lactam formation.

Control the reaction temperature: Lowering the temperature can slow down the rate of the intramolecular cyclization.

Diketopiperazine (DKP) formation is a common side reaction in SPPS, especially at the dipeptide stage. peptide.comnih.gov It involves the intramolecular attack of the N-terminal amino group on the amide bond of the second residue, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. nih.gov Sequences containing proline are particularly susceptible. peptide.comnih.gov While not exclusively a problem for Dap-containing peptides, the presence of an additional nucleophilic group could potentially influence this side reaction. Strategies to minimize DKP formation include:

Using sterically hindered resins: Resins like 2-chlorotrityl chloride resin can sterically hinder the back-biting reaction that leads to DKP formation. peptide.comsigmaaldrich.com

Incorporating dipeptides: Instead of coupling single amino acids, a pre-formed dipeptide can be coupled, bypassing the susceptible dipeptide-resin intermediate stage. peptide.com

Using N-terminally protected dipeptides: This can also prevent the intramolecular cyclization.

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a potential side reaction during the activation and coupling steps of SPPS. peptide.com The extent of racemization is influenced by the amino acid itself, the coupling reagents, the base used, and the reaction temperature.

To control racemization during the coupling of this compound:

Use of racemization-suppressing additives: The addition of HOBt or HOAt to carbodiimide-mediated couplings is a standard practice to minimize racemization. bachem.compeptide.com

Choice of coupling reagent: Certain coupling reagents, such as COMU and DEPBT, are known to be particularly effective at suppressing racemization. bachem.com

Base selection: The choice of base can significantly impact racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are often preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) when there is a high risk of racemization. bachem.com

Temperature control: Performing the coupling reaction at lower temperatures can help to reduce the rate of epimerization.

Advanced Peptide Architecture and Design Utilizing Fmoc Dap Oh

Synthesis of Branched Peptides and Multi-Antigenic Peptide Constructs

The bifunctional nature of Fmoc-Dap-OH is expertly leveraged in the synthesis of branched peptides. Following the incorporation of this compound into a growing peptide chain via its α-amino group, the Fmoc protection can be removed under standard basic conditions (e.g., piperidine) to allow for linear chain elongation. The β-amino group of the Dap residue remains protected by a group orthogonal to Fmoc, such as Boc (tert-butyloxycarbonyl), Aloc (allyloxycarbonyl), or Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl). peptide.comontosight.ai

This orthogonal protecting group can be selectively removed at a desired stage of the synthesis without affecting the Fmoc-protected N-terminus or other acid-labile side-chain protecting groups. iris-biotech.de The newly liberated β-amino group serves as an attachment point for the synthesis of a second, distinct peptide chain, resulting in a branched structure. iris-biotech.de This strategy is fundamental to the construction of Multi-Antigenic Peptides (MAPs), where different antigenic epitopes are assembled on a single scaffold to elicit a more robust immune response. sigmaaldrich.com The choice of protecting group for the β-amino function is critical and dictates the specific deprotection strategy required. peptide.com

| Side-Chain Protecting Group | Typical Cleavage Conditions | Key Features |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., Trifluoroacetic acid - TFA) | Commonly used; cleavage occurs during final deprotection/resin cleavage. peptide.com |

| Aloc (allyloxycarbonyl) | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃). rsc.org | Allows for deprotection under mild, neutral conditions on-resin. iris-biotech.de |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) | Hydrazine in DMF. peptide.com | Enables orthogonal deprotection for selective side-chain modification. ontosight.ai |

| Mtt (4-Methyltrityl) | Mildly acidic conditions (e.g., 1-2% TFA in DCM). researchgate.netiris-biotech.de | Highly acid-labile, allowing for selective deprotection while other acid-sensitive groups remain. researchgate.net |

Rational Design and Cyclization Strategies for Cyclic Peptides

This compound is a valuable precursor for the synthesis of cyclic peptides, which often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts. The Dap residue can be strategically incorporated to facilitate various cyclization strategies.

One common approach involves on-resin macrolactamization, where the peptide is cyclized while still attached to the solid support. rhhz.net In a typical head-to-side-chain cyclization, a linear peptide is assembled, and the orthogonal protecting group on the Dap side-chain (e.g., Aloc) is selectively removed. rsc.org The liberated β-amino group is then coupled with the C-terminal carboxylic acid of the peptide chain, often activated by a coupling reagent like HATU, to form a stable lactam bridge. rsc.org

Alternatively, this compound derivatives can be used in "click chemistry" reactions to form cyclic structures. rhhz.net For instance, an azide-modified Dap derivative, such as Fmoc-Dap(N₃)-OH, can be incorporated into a peptide chain along with an alkyne-containing amino acid. rhhz.netmedchemexpress.com An intramolecular, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction then generates a highly stable triazole linkage, effectively cyclizing the peptide. rhhz.net These methods provide precise control over the size and conformation of the cyclic peptide. peptide.comrsc.org

| Cyclization Strategy | Key Building Block | Reagents & Conditions | Resulting Linkage |

|---|---|---|---|

| On-Resin Macrolactamization (Side-Chain-to-Tail) | Fmoc-Dap(Aloc)-OH | 1. Pd(PPh₃)₄/PhSiH₃ for Aloc removal. 2. HATU/DIPEA for amide bond formation. rsc.org | Amide (Lactam) Bond |

| On-Resin CuAAC "Click" Cyclization | Fmoc-Dap(N₃)-OH and an alkyne-amino acid (e.g., Propargylglycine). rhhz.net | Copper(I) catalyst. rhhz.net | 1,2,3-Triazole Ring |

| Solution-Phase Cyclization | Fmoc-Dap(Boc)-OH | Cleavage from resin, then cyclization in solution using DPPA/NaHCO₃. peptide.comuniupo.it | Amide (Lactam) Bond |

Construction of Dendritic and Multifunctionalized Peptide Scaffolds

The capacity for branching offered by this compound can be extended to construct highly ordered, three-dimensional structures known as peptide dendrimers. By using an orthogonally protected building block like Boc-Dap(Fmoc)-OH, a generational synthesis approach can be employed. beilstein-journals.org After coupling this unit, the Fmoc group on the side chain is deprotected, allowing for the attachment of two or more amino acids or peptide chains. This process can be repeated, with each cycle adding a new layer or "generation" to the dendritic scaffold, leading to a geometrically increasing number of terminal functional groups.

This methodology allows for the creation of multifunctionalized scaffolds where, for example, targeting ligands, imaging agents, and therapeutic payloads can be attached to the various terminal points of the dendrimer. iris-biotech.debeilstein-journals.org The Dap residue essentially acts as a branching point, similar to lysine (B10760008) but with a shorter side chain, providing a compact and versatile core for building complex molecular architectures. iris-biotech.de

Engineering Peptide Analogues with Modulated Biological Attributes

Investigation of Peptide Stability Profiles through this compound Incorporation

The incorporation of non-proteinogenic amino acids like Dap can significantly influence the stability of a peptide. Because Dap is not a common natural amino acid, peptides containing it can exhibit increased resistance to enzymatic degradation by proteases. mdpi.com Furthermore, when Dap is used as a linchpin for cyclization, the resulting macrocyclic structure inherently possesses greater conformational rigidity and stability compared to its linear precursor. rhhz.net For example, the triazole linkage formed via click chemistry is resistant to enzymatic cleavage, oxidation, and hydrolysis, conferring substantial stability to the peptide backbone. rhhz.net The introduction of Dap can also create regions that are sensitive to pH changes, which can be harnessed for applications like drug delivery in the acidic environment of endosomes. nih.gov

Fine-Tuning of Ligand-Receptor Binding Affinities

The structural modification of peptides using this compound is a powerful strategy for fine-tuning ligand-receptor binding affinities. Replacing a native amino acid with Dap, or attaching different functional groups to its β-amino group, can alter the peptide's conformation and its interactions with a biological target.

Research on GLP-1 receptor (GLP-1R) ligands demonstrated that modifications at and around a Dap residue significantly impact binding affinity. nih.gov For instance, a study showed that substituting L-Serine with L-homoPhenylalanine in a Dap-containing undecapeptide led to a ~2.4-fold decrease in binding affinity. nih.gov This highlights the sensitivity of the receptor to the local chemical environment around the Dap residue. Similarly, peptides incorporating Dap have been synthesized to act as inhibitors of integrins, which are crucial for cell adhesion. The ability to introduce specific modifications via the Dap side chain allows researchers to probe binding sites and optimize the peptide's inhibitory activity.

| Peptide Analogue | Key Modification | IC₅₀ (μM) |

|---|---|---|

| Analogue 10 | Contains L-Ser¹¹ | 2.95 ± 0.31 |

| Analogue 11 | L-Ser¹¹ replaced with L-homoPhe¹¹ | 7.12 ± 2.47 |

Exploration of Self-Assembly Properties in Peptide Architectures

Peptides containing this compound can exhibit fascinating self-assembly properties, often driven by a combination of hydrogen bonding, electrostatic interactions, and π-π stacking from the aromatic Fmoc groups. nih.govthno.org The Fmoc moiety itself is highly hydrophobic and aromatic, promoting the aggregation of peptide monomers into ordered supramolecular structures such as nanofibers, nanotubes, and hydrogels. nih.gov

For example, non-proteinogenic amino acids including 2,3-diaminopropionic acid, when functionalized with Fmoc groups at both amino terminals, have been shown to form hydrogels across a wide pH range. mdpi.com Another study highlighted a molecule composed of Fmoc-Phenylalanine and diaminopropane (B31400) (DAP) that could self-assemble into a hydrogel in the presence of sodium chloride, creating a system suitable for the sustained release of a drug. thno.org The π-π interactions between the aromatic peptide and an aromatic drug molecule played a crucial role in the drug's release profile. thno.org This demonstrates that this compound can be a key component in designing peptide-based biomaterials with tunable physical properties and functions.

Research Applications of Fmoc Dap Oh in Bioactive Peptide and Biomaterial Sciences

Academic Research on Peptide-Based Therapeutic Modalities

The incorporation of diaminopropionic acid (Dap) into peptide sequences can enhance their biological activity, stability, and targeting capabilities. Researchers utilize Fmoc-Dap-OH derivatives in solid-phase peptide synthesis (SPPS) to explore new therapeutic avenues.

The strategic inclusion of Dap residues has been instrumental in the design of novel anticancer peptides. These peptides often function by targeting specific molecules, such as integrins, that are overexpressed on the surface of tumor cells.

Modification of peptide sequences with this compound derivatives has been shown to enhance their stability and effectiveness in targeting cancer cells. Peptides designed to target tumor-related integrins can selectively inhibit cancer cell growth. For example, peptides synthesized using Fmoc-Dap(Alloc)-OH have been shown to effectively inhibit integrin α2β1, highlighting potential therapeutic uses in oncology by disrupting cell adhesion mechanisms. In some applications, the Dap residue provides a site for creating peptide-drug co-assembling systems. For instance, molecules composed of Fmoc-Phenylalanine and diaminopropane (B31400) (Fmoc-Phe-DAP) can self-assemble into hydrogels. nih.gov These hydrogels can serve as a vehicle for delivering chemotherapy drugs, with research showing that the π-π interactions between the peptide structure and an aromatic drug like diclofenac (B195802) are crucial for controlling the drug's release. nih.gov

Table 1: Examples of this compound in Anticancer Peptide Research

| Peptide/System | Target/Mechanism | Research Finding | Citation(s) |

|---|---|---|---|

| Integrin-Targeting Peptides | Integrin α2β1 | Peptides synthesized with Fmoc-Dap(Alloc)-OH showed effective inhibition of the integrin, suggesting a way to target cancer cell adhesion. |

Peptides containing Dap residues have demonstrated significant antimicrobial properties. The additional positive charge from the side-chain amine at physiological pH can enhance the peptide's interaction with negatively charged bacterial membranes, a key step in the mechanism of many antimicrobial peptides (AMPs).

Research indicates that peptides containing Dap residues, such as brevicidine and laterocidine analogues, exhibit considerable activity against Gram-negative bacteria with low hemolytic rates, making them promising candidates for new antimicrobial agents. A notable example is the synthesis of analogues of Malacidin A, a calcium-dependent lipopeptide antibiotic. frontiersin.org In this synthesis, Fmoc-Dap(Alloc)-OH was used as a crucial, orthogonally protected building block to construct the peptide's complex cyclic structure. frontiersin.orgresearchgate.net The synthesis required double coupling for the Fmoc-Dap(Alloc)-OH residue to be successfully incorporated into the peptide chain via solid-phase peptide synthesis. frontiersin.orgresearchgate.net

Table 2: this compound in Antimicrobial Peptide Development

| Peptide Class | Synthesis Detail | Antimicrobial Activity | Citation(s) |

|---|---|---|---|

| Brevicidine Analogues | Synthesized with Dap residues. | Showed significant antibacterial activity with low rates of hemolysis. |

This compound is frequently employed to create peptide-based ligands that can bind with high affinity and selectivity to specific biological targets, such as cell surface receptors like integrins. Integrins are involved in cell adhesion and signaling, and their dysregulation is implicated in various diseases, including inflammation and cancer. nih.gov

Researchers have successfully synthesized selective inhibitors of integrin α2β1 by combining a prolyl-sulfonylamide fragment with derivatives of diaminopropionic acid. nih.gov The synthesis was performed on a solid phase, starting with the attachment of Fmoc-Dap(Alloc)-OH to the resin. nih.gov These resulting compounds were potent inhibitors of platelet adhesion to collagen, suggesting they act by binding to the β1 I-like domain of the integrin. nih.gov Beyond this specific example, this compound derivatives have been used to develop ligands for other integrins, including α4β1 and ανβ6, for potential use in treating inflammatory disorders. unibo.itgoogle.com

Table 3: Use of this compound in Developing Integrin Ligands

| Integrin Target | Ligand Design Principle | Role of this compound | Citation(s) |

|---|---|---|---|

| Integrin α2β1 | Prolyl-sulfonylamide combined with Dap derivatives. | Fmoc-Dap(Alloc)-OH was used as the starting point in solid-phase synthesis to create the peptide backbone. | nih.gov |

| Integrin α4β1 | Modified peptide sequences for head-to-tail cyclization. | Fmoc-Dap(Boc)-OH was listed as a key building block for creating ligands to treat inflammatory disorders. | unibo.it |

Exploration of Antimicrobial Activity in this compound Containing Peptides

Bioconjugation Methodologies in Advanced Biochemical Research

The true utility of the Dap residue is often realized in bioconjugation, where its side-chain amine serves as a chemical handle. After deprotection, this amine can be used to attach other molecules, such as drugs, linkers, or surfaces, enabling the creation of complex and functional biomaterials.

In the field of antibody-drug conjugates (ADCs), this compound and its analogues are used to construct the linker component that connects a monoclonal antibody to a cytotoxic drug. The properties of the linker are critical for the stability and efficacy of the ADC.

A specific intermediate, Fmoc-NMe-Val-Val-Dil-Dap-OH, has been identified for its use in preparing the drug-linker conjugate MC-MMAF, a component used in the synthesis of ADC molecules. medchemexpress.com Furthermore, building blocks like Mal-Dap(Boc)-OH are designed for conjugation with thiol groups on antibodies. iris-biotech.de The maleimide (B117702) group reacts with a thiol, and the nearby Boc-protected amine on the Dap residue can be deprotected. This free amine then facilitates an intramolecular reaction that opens the maleimide ring, resulting in a highly stable, irreversible linkage, which is a significant advantage for the stability of ADCs. iris-biotech.de Dipeptides such as Dap-Phe are also utilized in the synthesis of cleavable ADC linkers, where the unique structure of Dap allows for the exploration of new peptide-based drugs.

Table 4: this compound Derivatives in ADC Linker Synthesis

| Compound/Linker Fragment | Application | Mechanism/Function | Citation(s) |

|---|---|---|---|

| Fmoc-NMe-Val-Val-Dil-Dap-OH | ADC Synthesis | Serves as an intermediate in the preparation of the drug-linker conjugate MC-MMAF. | medchemexpress.com |

| Mal-Dap(Boc)-OH | Thiol-Reactive Building Block | Forms a stable, irreversible bond with antibody thiols via a maleimide ring-opening mechanism, enhancing ADC stability. | iris-biotech.de |

The side-chain amine of the Dap residue provides a convenient point of attachment for covalently immobilizing peptides onto solid surfaces. This strategy is fundamental for creating biosensors, where the immobilized peptide acts as the biological recognition element to capture specific analytes.

The general strategy involves synthesizing a peptide with a Dap residue and then, after synthesis, selectively deprotecting its side-chain amine. This newly exposed amine can then be coupled to a functionalized surface. For example, research has shown that after a peptide is synthesized, the Fmoc group on a Dap residue can be removed to reveal a free amino group. unibo.it This amine can then be conjugated to another molecule, such as an alkyne, preparing it for immobilization onto a surface functionalized with an azide (B81097) via "click chemistry." unibo.it This method of grafting specific peptide sequences onto biomaterial surfaces allows for the development of platforms for various applications, including biosensing and targeted drug delivery. unibo.it The ability to create a stable, covalent linkage between the peptide and the surface is critical for the robustness and reusability of a biosensor.

Synthesis of Drug-Linker Conjugates for Antibody-Drug Conjugate (ADC) Research

Fundamental Research in Biomaterials Science

The chemical compound Nα-(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (this compound) and its derivatives are pivotal building blocks in biomaterials science. The unique structural characteristics of this compound, particularly the presence of the bulky, aromatic Fmoc group and the two amine functionalities of the diaminopropionic acid core, facilitate the design and synthesis of sophisticated biomaterials. The Fmoc group is known to drive the self-assembly of molecules into ordered nanostructures, such as fibrils and ribbons, through π-π stacking and hydrogen bonding interactions. researchgate.netfrontiersin.org This property is harnessed to create hydrogels, which are water-swollen, three-dimensional networks that can mimic the native extracellular matrix (ECM), a crucial component of all tissues and organs. mdpi.comjpt.comsemanticscholar.org These peptide-based hydrogels are extensively researched for applications in tissue engineering and regenerative medicine due to their potential biocompatibility, biodegradability, and the ability to tailor their mechanical and biochemical properties. jpt.com

Fabrication of Peptide-Based Scaffolds for Tissue Engineering Research

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. jpt.comrsc.org this compound is instrumental in fabricating such scaffolds due to its ability to contribute to self-assembling hydrogel networks.

The self-assembly of Fmoc-derivatized peptides is a cornerstone of this approach. Research has shown that peptides incorporating 2,3-diaminopropionic acid (Dap) and functionalized with Fmoc groups can form hydrogels across a wide pH range. mdpi.com These hydrogels exhibit thixotropy (shear-thinning behavior), a valuable property for injectable biomaterials, and have been shown to enhance cell proliferation at physiological pH. mdpi.com

A more complex application involves using this compound as a molecular linker to create bioactive and biodegradable hydrogels. In one approach, Fmoc-Dap(Boc)-OH was used to cap the C-terminus of a collagenase-sensitive peptide sequence (GPQGIAGQ, abbreviated as GIA). nih.govnih.gov After synthesis and deprotection, the resulting GIA-Dap molecule possesses two free amine groups. These amines are then reacted with acryloyl-poly(ethylene glycol)-N-hydroxysuccinimide (Acr-PEG-NHS) to form a macromer called GIA-PEGDA. This macromer can be co-polymerized with other functionalized polymers, such as those containing the cell-adhesion motif Arg-Gly-Asp (RGD), to form a cross-linked hydrogel. nih.govnih.gov

The resulting biomimetic hydrogels have properties that are highly desirable for tissue engineering scaffolds:

Enzyme-Sensitive Degradation: The inclusion of the GIA sequence, derived from collagen type I, allows the hydrogel to be degraded by collagenases, enzymes that are naturally active during tissue remodeling. nih.govnih.gov In vitro studies showed that these hydrogels degraded completely within 48 hours in the presence of low concentrations of collagenase, while remaining stable in its absence. nih.gov

Cell Adhesion: The incorporation of RGD sequences provides specific binding sites for cell surface receptors (integrins), promoting cell attachment and spreading. researchgate.netnih.gov

Tunable Properties: The mechanical properties and bioactivity of the hydrogel can be tuned by varying the concentration of the GIA-PEGDA and RGD-functionalized components. nih.gov

These characteristics allow for the creation of scaffolds that not only provide physical support but also interact dynamically with cells, mimicking the behavior of the natural ECM.

| Hydrogel System | Key Components | Fabrication Principle | Key Research Finding | Reference |

|---|---|---|---|---|

| Fmoc-Dap Hydrogel | Fmoc-functionalized 2,3-diaminopropionic acid (Dap) | Self-assembly driven by Fmoc groups | Forms hydrogels with mechanical strength (G') of 10⁰–10² Pa; enhances cell proliferation at pH 7.4. | mdpi.com |

| Bioactive PEG Hydrogel | GIA-PEGDA (containing Dap linker), RGD-PEGMA | Photo-copolymerization of PEG-based macromers | Creates a scaffold that is both sensitive to enzymatic degradation (collagenase) and promotes cell adhesion via RGD motifs. | nih.govnih.gov |

Investigation of this compound Derivatives in Regenerative Medicine Contexts

The versatility of the Dap structure allows for the creation of various derivatives that are being investigated for specific applications in regenerative medicine, including drug delivery and the promotion of hard tissue repair. mdpi.comacs.org

One significant area of research is the development of injectable hydrogels for the sustained local delivery of therapeutic agents. Researchers have modified N-Fmoc-phenylalanine (Fmoc-Phe) at its carboxylic acid terminus with diaminopropane (DAP), creating Fmoc-Phe-DAP molecules. frontiersin.orgacs.org These cationic derivatives were found to self-assemble rapidly into hydrogels upon the addition of sodium chloride at physiologically relevant concentrations. acs.org

Key findings from this research include:

Efficient Drug Encapsulation: When the self-assembly process was performed in the presence of the anti-inflammatory drug diclofenac, the drug was efficiently encapsulated within the hydrogel's fibrillar network. acs.org

Injectability and Mechanical Stability: The hydrogels demonstrated robust shear-thinning and recovery properties, which are essential for materials designed to be injected via a syringe. acs.org

Sustained Release and Efficacy: In a mouse model of ankle injury, a single localized injection of the Fmoc-F5-Phe-DAP/diclofenac hydrogel provided pain remediation for nearly two weeks. In contrast, control injections of diclofenac alone were effective for less than one day. acs.org This demonstrates the potential of these supramolecular hydrogels as next-generation materials for sustained and localized drug delivery to treat inflammation and pain. acs.org

This approach highlights how this compound derivatives can be used to create biomaterials that not only act as scaffolds but also serve as effective delivery vehicles for promoting tissue healing and regeneration.

In a parallel line of research, other Fmoc-protected amino acids have been used to create scaffolds for bone tissue engineering. For instance, a doubly protected aspartic acid residue (Fmoc-Asp-OFm) was shown to self-assemble into mechanically stable hydrogels. mdpi.com These hydrogels could bind calcium ions and act as nucleation sites for phosphate (B84403) groups, thereby creating an osteoinductive scaffold that supported the adhesion, proliferation, and osteogenic differentiation of pre-osteoblastic cells. mdpi.com While not a direct derivative of this compound, this work underscores the principle of using Fmoc-amino acids to design functional biomaterials tailored for specific regenerative medicine contexts.

| Derivative System | Application | Mechanism | Key Research Finding | Reference |

|---|---|---|---|---|

| Fmoc-Phe-DAP Hydrogel | Localized, sustained anti-inflammatory drug delivery | Self-assembly into a nanofibrous network that encapsulates drug molecules (diclofenac) | Sustained pain remediation for ~2 weeks in a mouse model from a single injection. | frontiersin.orgacs.org |

| Fmoc-Asp-OFm Hydrogel | Bone tissue engineering | Self-assembly into an osteoinductive scaffold that binds Ca²⁺ and phosphate, promoting osteogenic differentiation. | Scaffolds demonstrated high mechanical stability (Young's Modulus >50 kPa) and supported osteogenic differentiation of pre-osteoblastic cells. | mdpi.com |

Analytical and Characterization Techniques for Fmoc Dap Oh Research

Spectroscopic Characterization of Fmoc-Dap-OH and its Derivatives

Spectroscopic methods are fundamental in the study of this compound, offering non-destructive and highly detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In ¹H NMR spectra, characteristic signals for the fluorenyl group of the Fmoc moiety typically appear in the aromatic region (around 7.3-7.8 ppm). mdpi.com The protons of the diaminopropionic acid backbone will have distinct chemical shifts that can be assigned through analysis of their multiplicity and coupling constants. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitively connecting protons to their directly attached carbons and to neighboring carbons, respectively, which solidifies the structural assignment. mdpi.comresearchgate.net

Table 1: Representative NMR Data for Fmoc-Protected Amino Acids

| Nucleus | Typical Chemical Shift Range (ppm) for Fmoc Group | Typical Chemical Shift Range (ppm) for Dap Backbone |

|---|---|---|

| ¹H | 7.30 - 7.80 (aromatic protons), 4.20 - 4.50 (CH and CH₂) | Variable, depending on derivatization and solvent |

Note: Specific chemical shifts can vary based on the solvent, concentration, and specific derivative of this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Detection

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound and its derivatives with high accuracy. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The expected molecular weight for this compound (C₁₈H₁₈N₂O₄) is approximately 326.35 g/mol . scbt.compeptide.com MS analysis will typically show the protonated molecule [M+H]⁺ at m/z 327.3. caltech.edu

Beyond molecular weight confirmation, MS is critical for detecting impurities that may arise during synthesis. These can include byproducts from incomplete reactions, side-chain modifications, or the formation of dimers. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing further structural information and helping to identify the nature of any impurities present.

UV-Vis Spectroscopy for Monitoring Fmoc Group Cleavage

The fluorenyl group of the Fmoc protecting group possesses a strong chromophore, which makes UV-Vis spectroscopy an excellent tool for monitoring the progress of its cleavage during solid-phase peptide synthesis. tec5usa.comvapourtec.com The deprotection of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.descholaris.ca This reaction releases dibenzofulvene (DBF), which forms an adduct with piperidine. iris-biotech.de

This resulting adduct has a characteristic UV absorbance maximum around 300-301 nm. iris-biotech.de By measuring the absorbance of the deprotection solution at this wavelength, the amount of Fmoc group cleaved from the solid support can be quantified using the Beer-Lambert law. iris-biotech.de This method is widely used in automated peptide synthesizers to ensure that the deprotection step has gone to completion before the next amino acid is coupled. tec5usa.com The molar extinction coefficient (ε) for the piperidine-dibenzofulvene adduct is often cited as approximately 7800 M⁻¹cm⁻¹.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both determining the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound and its derivatives. sigmaaldrich.comkrackeler.comruifuchemical.com Analytical reversed-phase HPLC (RP-HPLC), typically using a C18 column, is employed to separate the target compound from any impurities. rsc.org A gradient of water and a more organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA), is used as the mobile phase. rsc.orgsemanticscholar.org The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks detected by a UV detector, often set at wavelengths where the Fmoc group absorbs, such as 254 nm or 265 nm. Commercially available this compound typically has a purity of ≥97.0% as determined by HPLC. sigmaaldrich.comkrackeler.com

In addition to analytical purposes, preparative HPLC is used for the purification of this compound on a larger scale. nih.gov This allows for the isolation of the high-purity compound required for demanding applications like peptide synthesis.

Determination of Enantiomeric Purity in this compound Syntheses

Ensuring the enantiomeric purity of this compound is critical, as the stereochemistry of amino acids directly impacts the structure and function of the final peptide. Several methods are available to determine the enantiomeric excess (ee).

Chiral HPLC is a primary technique for resolving enantiomers. numberanalytics.comphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation and allowing for the quantification of each. numberanalytics.comphenomenex.com Polysaccharide-based CSPs are often effective for the separation of Fmoc-protected amino acids. phenomenex.com The goal is typically to achieve an enantiomeric excess of >99%. phenomenex.com

Other techniques for determining enantiomeric purity include:

Gas Chromatography (GC) on a chiral column: This can be used if the compound is volatile or can be derivatized to be volatile. ic.ac.uk

NMR Spectroscopy with Chiral Auxiliaries: The use of chiral derivatizing agents or chiral solvating agents can induce a chemical shift difference between the enantiomers in the NMR spectrum, allowing for their quantification. numberanalytics.comic.ac.uk

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules and can be used to determine enantiomeric excess. numberanalytics.comrsc.orgnih.gov

Table 2: Summary of Analytical Techniques

| Technique | Primary Application for this compound | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Connectivity of atoms, confirmation of protecting group placement |

| Mass Spectrometry | Molecular Weight Confirmation & Impurity Analysis | Molecular formula validation, detection of side-products |

| UV-Vis Spectroscopy | Monitoring Fmoc Deprotection | Quantification of Fmoc group cleavage during SPPS |

| HPLC | Purity Assessment & Isolation | Chemical purity (%), isolation of the pure compound |

| Chiral HPLC/GC/NMR/CD | Enantiomeric Purity Determination | Enantiomeric excess (ee) |

Advanced Methodologies for Assessing Structural Integrity of Derived Peptides

The incorporation of Nα-Fmoc-L-2,3-diaminopropionic acid (this compound) into a peptide sequence introduces a unique functional and structural element. The presence of the diaminopropionic acid (Dap) residue, with its additional primary amine on the side chain, can influence peptide folding, stability, and intermolecular interactions. Therefore, a rigorous assessment of the structural integrity of peptides derived from this building block is critical. This requires a multi-pronged analytical approach employing advanced spectroscopic and crystallographic techniques to elucidate the primary, secondary, and tertiary structures with high fidelity.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the primary structural verification of peptides. fujifilm.com It provides precise molecular weight data, confirms the amino acid sequence, and can identify any post-translational modifications or unintended byproducts from the synthesis. fujifilm.com For peptides containing Dap, advanced MS methods are crucial for ensuring the correct incorporation and linkage.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution analyzers (e.g., Orbitrap or TOF) provide unparalleled precision. mdpi.comchromatographyonline.com This allows for the confirmation of the peptide's elemental composition and molecular mass, verifying the successful synthesis of the target molecule. mdpi.com

Tandem Mass Spectrometry (MS/MS): MS/MS is essential for detailed structural elucidation. mdpi.com Fragmentation techniques such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD) are used to break the peptide backbone at predictable points. mdpi.comresearchgate.net The resulting fragment ions are analyzed to confirm the amino acid sequence, definitively locating the Dap residue within the peptide chain. researchgate.net This is particularly important for verifying site-specific modifications made to the Dap side chain.

Ion Mobility Mass Spectrometry (IM-MS): This emerging technique separates ions based on their size, shape, and charge. It provides information about the peptide's three-dimensional conformation (higher-order structure) in the gas phase, offering insights that complement solution-phase methods like NMR. fujifilm.com

| MS Technique | Primary Application for Dap-Derived Peptides | Information Gained |

| ESI-HRMS | Intact mass analysis and purity assessment. mdpi.com | Precise molecular weight, elemental composition, verification of successful synthesis. |

| MALDI-TOF | Rapid screening and molecular weight determination of peptides and conjugates. mdpi.com | Fast molecular mass confirmation, identification of modifications or degradation products. |

| Tandem MS (MS/MS) | Peptide sequencing and localization of modifications. mdpi.comchromatographyonline.com | Confirmation of amino acid sequence, precise location of the Dap residue and its side-chain functionalities. |

| IM-MS | Analysis of higher-order structure. fujifilm.com | Conformational information (shape and size) of the peptide in the gas phase. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, which often mimics their native physiological environment. uzh.chsaromics.com For peptides containing Dap, NMR can reveal how this non-standard amino acid influences the local and global fold.

2D-NMR Techniques: A suite of two-dimensional NMR experiments is required for a complete structural assignment. nih.gov

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments identify through-bond proton-proton correlations, allowing for the assignment of protons within each amino acid residue's spin system. uzh.chnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (<5 Å), which is the primary source of information for determining the peptide's 3D fold. mdpi.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteroatoms (typically ¹³C or ¹⁵N). nih.gov It is invaluable for resolving signal overlap in complex spectra, especially when using isotopically labeled samples. saromics.com

Research on peptides containing L-Dap has utilized 2D-NMR to investigate their conformation, revealing the formation of structures like 3₁₀-helices. researchgate.net In other studies, ¹H and ¹³C NMR were used to characterize the chemical structures of reaction products involving Dap-containing peptides. nih.gov

| 2D-NMR Experiment | Type of Correlation | Structural Information Provided |

| COSY/TOCSY | Through-bond (scalar coupling). uzh.ch | Assigns protons within an amino acid residue; identifies spin systems. |

| NOESY/ROESY | Through-space (dipolar coupling). mdpi.com | Provides inter-proton distance restraints to define the 3D structure and folding. |

| HSQC | Through-bond (one-bond J-coupling). nih.gov | Correlates protons to attached ¹³C or ¹⁵N atoms; resolves spectral overlap and aids in backbone assignment. |

X-ray Crystallography

Circular Dichroism (CD) Spectroscopy

Future Directions and Emerging Research Avenues

Innovation in Protecting Group Chemistry for Diaminopropionic Acid Derivatives

The strategic synthesis of complex peptides containing diaminopropionic acid (Dap) hinges on the use of orthogonal protecting groups, which allow for the selective deprotection of one functional group without affecting others. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions, is a cornerstone of this approach in modern solid-phase peptide synthesis (SPPS). mdpi.com Research is actively pursuing the development and application of novel protecting groups for the β-amino group of Dap, creating a diverse toolbox for chemists.

A key area of innovation is the refinement of orthogonal protection strategies that pair Fmoc with other groups cleaved under different conditions. mdpi.com This allows for site-specific modifications of the Dap side chain, such as branching or conjugation. For instance, the acid-labile tert-butyloxycarbonyl (Boc) group is frequently used on the β-amino group, allowing for its removal with acids like trifluoroacetic acid (TFA) while the Fmoc group on the α-amino group remains intact. mdpi.comnih.gov